molecular formula C20H18ClN3O4 B277881 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide

Numéro de catalogue B277881
Poids moléculaire: 399.8 g/mol
Clé InChI: CSXJRVNUJYCSOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently in clinical development for the treatment of B-cell malignancies.

Mécanisme D'action

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation and survival, as well as induction of apoptosis. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide also has the potential to inhibit other kinases in the BCR signaling pathway, such as phosphoinositide 3-kinase (PI3K) and spleen tyrosine kinase (SYK), which may contribute to its anti-cancer activity.
Biochemical and physiological effects:
In addition to its anti-cancer activity, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and chemokines, and enhance the activity of natural killer (NK) cells and T-cells. These effects may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which allows for convenient dosing in preclinical and clinical studies. However, one limitation of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide is its relatively low solubility, which may affect its pharmacokinetic properties and limit its use in certain formulations.

Orientations Futures

For research include exploring the potential of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide in combination with other anti-cancer agents, as well as investigating its immunomodulatory effects in other disease settings. Further optimization of the synthesis and pharmacokinetic properties of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide may also be pursued to improve its therapeutic potential.

Méthodes De Synthèse

The synthesis of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide involves a series of chemical reactions, starting with the preparation of 4-(2-furoyl)piperazine. This intermediate is then reacted with 3-chloro-4-(phenylamino)benzoic acid to form the key intermediate, which is subsequently converted to N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide by reacting with furan-2-carboxylic acid chloride. The overall yield of the synthesis is around 10%.

Applications De Recherche Scientifique

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide has shown potent inhibition of BTK and downstream signaling pathways, leading to induction of apoptosis and inhibition of cell proliferation. N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide has also demonstrated synergy with other anti-cancer agents, such as venetoclax and rituximab.

Propriétés

Nom du produit

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide

Formule moléculaire

C20H18ClN3O4

Poids moléculaire

399.8 g/mol

Nom IUPAC

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18ClN3O4/c21-15-13-14(22-19(25)17-3-1-11-27-17)5-6-16(15)23-7-9-24(10-8-23)20(26)18-4-2-12-28-18/h1-6,11-13H,7-10H2,(H,22,25)

Clé InChI

CSXJRVNUJYCSOW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl)C(=O)C4=CC=CO4

SMILES canonique

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)Cl)C(=O)C4=CC=CO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.